5-Bromoisothiazolo[3,4-b]pyridin-3-amine
Description
Chemical Identity and Nomenclature
The chemical identity of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is precisely defined by its molecular formula Carbon six Hydrogen four Bromine one Nitrogen three Sulfur one, corresponding to a molecular weight of 230.09 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name describing the fused ring system where an isothiazole ring is connected to a pyridine ring in a [3,4-b] configuration, with a bromine substituent at the 5-position and an amino group at the 3-position. Alternative nomenclature variations found in the literature include the synonym this compound, which maintains the same structural description while adhering to different naming conventions.
The compound's structural characteristics can be systematically analyzed through various molecular descriptors and identifiers. The canonical Simplified Molecular Input Line Entry System representation is recorded as Carbon1=Carbon(Carbon=Nitrogen Carbon2=Nitrogen Sulfur Carbon(=Carbon21)Nitrogen)Bromine, providing a linear notation that captures the complete molecular connectivity. The International Chemical Identifier Key, designated as MWJZKJHJNGWRNK-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical information systems. These standardized identifiers ensure precise chemical communication across different research platforms and regulatory frameworks.
Physical and chemical properties of this compound reflect its heterocyclic nature and halogen substitution pattern. The compound typically exhibits a purity of 97% when obtained from commercial sources, indicating the high level of synthetic control achieved in its preparation. Storage requirements specify maintenance in cool, dry, and well-ventilated areas away from incompatible substances, reflecting the compound's sensitivity to environmental conditions. The molecular architecture incorporates both electron-withdrawing elements through the bromine substitution and electron-donating characteristics via the amino group, creating a compound with distinct electronic properties suitable for various chemical transformations.
Historical Development in Heterocyclic Chemistry
The historical development of isothiazolopyridine chemistry traces back to fundamental advances in heterocyclic synthesis methodology, with early synthetic approaches establishing the foundational chemistry for accessing these complex ring systems. Classical synthetic routes to isothiazolo[3,4-b]pyridine derivatives were pioneered through multi-step procedures starting from readily available pyridine precursors, typically involving thionation reactions followed by oxidative cyclization processes. The seminal work in this area demonstrated that 2-aminonicotinonitrile could serve as an effective starting material, undergoing reaction with ammonia and hydrogen sulfide to produce 2-aminothionicotinamide, which subsequently underwent oxidative cyclization with hydrogen peroxide to generate 3-aminoisothiazolo[3,4-b]pyridine intermediates.
The evolution of synthetic methodology for isothiazolopyridine systems has been marked by significant improvements in efficiency and scope over several decades of research. Modern synthetic approaches have refined the classical procedures, incorporating advanced coupling reagents and optimized reaction conditions to achieve higher yields and broader substrate tolerance. The development of palladium-catalyzed cross-coupling reactions has particularly revolutionized the field, enabling the introduction of diverse substituents at specific positions of the isothiazolopyridine scaffold with unprecedented selectivity and efficiency. These methodological advances have transformed isothiazolopyridines from academic curiosities into practical synthetic targets for pharmaceutical and materials applications.
Contemporary research in isothiazolopyridine chemistry has focused extensively on structure-activity relationship studies and the development of more efficient synthetic routes. Investigators have systematically explored the substitution patterns possible within the isothiazolopyridine framework, leading to the discovery of compounds with enhanced biological activities and improved pharmacological properties. The synthesis of this compound specifically represents the culmination of these synthetic developments, incorporating both the bromine handle for further functionalization and the amino group for biological activity modulation. Recent synthetic strategies have emphasized the use of commercially available starting materials and operationally simple procedures to access these valuable heterocyclic compounds at scale suitable for biological evaluation and potential pharmaceutical development.
Significance in Pharmaceutical and Material Sciences
The pharmaceutical significance of this compound stems from its structural relationship to a broader class of isothiazolopyridine derivatives that have demonstrated remarkable biological activities, particularly as inhibitors of cyclin G associated kinase and antiviral agents. Research has established that isothiazolo[4,3-b]pyridine-based compounds exhibit potent affinity for cyclin G associated kinase, with some derivatives achieving nanomolar potency levels. While this compound represents a different regioisomer, its structural features position it as a potential scaffold for developing analogous biological activities through rational drug design approaches. The presence of the bromine substituent provides a versatile handle for further chemical modification through various cross-coupling reactions, enabling the systematic exploration of structure-activity relationships.
The compound's potential in antiviral drug development represents another significant pharmaceutical application, building upon the established antiviral properties of related isothiazolopyridine derivatives. Studies have demonstrated that certain isothiazolo[4,3-b]pyridine compounds exhibit in vitro activity against dengue virus, including efficacy in human primary dendritic cells. The structural framework of this compound shares key features with these active compounds, suggesting potential for antiviral activity that could be optimized through medicinal chemistry approaches. The amino group at the 3-position provides opportunities for hydrogen bonding interactions with biological targets, while the fused ring system offers the rigid scaffold often required for selective enzyme inhibition.
Material science applications of this compound emerge from its potential role as a building block for advanced heterocyclic materials and photoswitchable compounds. Recent research has explored the incorporation of isothiazole and related heterocycles into azophotoswitch systems, where these compounds exhibit reversible isomerization under visible light irradiation. The unique electronic properties conferred by the nitrogen-sulfur heterocyclic system, combined with the bromine substitution pattern, create opportunities for developing materials with tunable optical and electronic properties. The compound's heterocyclic framework also positions it as a potential component in conjugated microporous polymers and other advanced materials where precise control over electronic properties is essential for optimal performance.
| Application Area | Key Features | Potential Benefits |
|---|---|---|
| Kinase Inhibition | Isothiazolopyridine scaffold, amino group for hydrogen bonding | Nanomolar potency potential, selective enzyme targeting |
| Antiviral Development | Structural similarity to active compounds, rigid framework | Broad spectrum activity, cellular penetration |
| Material Sciences | Bromine handle for functionalization, heterocyclic electronics | Tunable optical properties, advanced material applications |
| Drug Design | Multiple reactive sites, established synthetic routes | Systematic optimization, scalable synthesis |
Properties
IUPAC Name |
5-bromo-[1,2]thiazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)11-10-6(4)9-2-3/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZKJHJNGWRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSC(=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 5-Bromoisothiazolo[3,4-b]pyridin-3-amine
Detailed Synthetic Procedures
Starting Material Preparation
A common starting material is a halogenated picolinonitrile, such as 5-bromo-3-fluoropicolinonitrile. The fluorine at position 3 allows for selective nucleophilic substitution, while the bromine at position 5 is retained for the target compound.
Thiolation and Cyclization
- Thiol Introduction: The starting picolinonitrile is treated with p-methoxybenzylthiol and a base (such as potassium carbonate) in a polar aprotic solvent (e.g., DMF) at low temperature (−45 °C). This step replaces the fluorine with a thiol group.
- Oxidative Cyclization: The resulting thioether is then subjected to oxidative cyclization using bromine in ethyl acetate at 0 °C. This forms the isothiazole ring, yielding a dibromo intermediate if both positions 3 and 5 are halogenated.
Data Tables
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|
| Thiolation | p-Methoxybenzylthiol, K₂CO₃, DMF, −45 °C | Thioether intermediate | 63 |
| Oxidative Cyclization | Br₂, EtOAc, 0 °C | Dibromo-isothiazolopyridine | 75 |
| Amination | Ammonia or amine, Pd-catalyst, EtOH, reflux | This compound | 57–71 |
Yields are representative and may vary depending on substrate and scale.
Research Findings and Notes
- Selectivity: The use of pre-halogenated picolinonitrile precursors allows for regioselective substitution and minimizes undesired side reactions.
- Oxidative Cyclization: The cyclization step is sensitive to reaction temperature and oxidant concentration to avoid over-bromination or halogen exchange.
- Amination Challenges: Amination at the 3-position can be challenging due to potential dehalogenation or competing side reactions; optimization of catalyst and conditions is often necessary.
- Purification: Products are typically purified by silica gel flash chromatography, and identity confirmed by spectroscopic methods (NMR, MS).
Summary Table: Preparation Overview
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Starting Material | 5-bromo-3-fluoropicolinonitrile | Commercially available or synthesized in-house |
| Thiolation | p-Methoxybenzylthiol, K₂CO₃, DMF, −45 °C | Selective substitution at 3-position |
| Cyclization | Br₂, EtOAc, 0 °C | Forms isothiazole ring, retains 5-bromo |
| Amination | Ammonia or amine, Pd-catalyst, EtOH, reflux | Introduces amino group at 3-position |
| Purification | Silica gel chromatography | Standard workup and purification |
Practical Considerations
- Solubility: The compound is soluble in DMSO and should be protected from light and moisture during storage.
- Handling: All steps involving halogens and oxidants should be performed in a well-ventilated fume hood with appropriate PPE.
- Scalability: The outlined procedures are amenable to scale-up, but yields and purity should be monitored at each step.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the isothiazole ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Antiviral Properties
Research has indicated that derivatives of isothiazolo[4,3-b]pyridine, including 5-bromoisothiazolo[3,4-b]pyridin-3-amine, exhibit significant antiviral activity. These compounds have been evaluated as inhibitors of cyclin G-associated kinase (GAK), which is implicated in viral replication processes. For instance, a study reported that certain isothiazolo derivatives demonstrated low micromolar activity against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) without exhibiting cytotoxic effects .
Cancer Research
The compound's structural characteristics make it a candidate for targeting tropomyosin receptor kinases (TRKs), which are involved in cancer cell proliferation and differentiation. Recent studies have synthesized various derivatives that showed potent inhibition of TRKA/B/C with IC50 values in the low nanomolar range. Such findings suggest that this compound could be developed as an anti-cancer agent .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical parameters of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine with its analogs:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| This compound | Isothiazolo[3,4-b]pyridine | Br (C5), NH₂ (C3) | C₆H₄BrN₃S | ~230.09* | Not explicitly listed |
| 6-Bromoisothiazolo[4,3-b]pyridin-3-amine | Isothiazolo[4,3-b]pyridine | Br (C6), NH₂ (C3) | C₆H₄BrN₃S | 230.09 | 1643854-27-6 |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | Pyrazolo[3,4-b]pyridine | Br (C5), NH₂ (C3) | C₆H₅BrN₄ | 213.03 | 405224-24-0 |
| 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | Pyrazolo[3,4-b]pyridine | F (C5), NH₂ (C3) | C₆H₅FN₄ | 168.13 | 1034667-22-5 |
| 5-Iodo-1-methylpyrazolo[3,4-b]pyridin-3-amine | Pyrazolo[3,4-b]pyridine | I (C5), CH₃ (N1), NH₂ (C3) | C₇H₇IN₄ | 290.06 | 766515-35-9 |
Notes:
- The isothiazolo[3,4-b]pyridine core differs from pyrazolo[3,4-b]pyridine in the heteroatom arrangement (S vs. N), influencing electronic properties and stability .
- Bromine’s larger atomic radius and polarizability compared to fluorine or iodine may enhance lipophilicity and binding affinity in biological systems .
Antimicrobial Activity
Pyrazolo[3,4-b]pyridine derivatives exhibit broad-spectrum antimicrobial activity. For example:
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine analogs inhibit Staphylococcus aureus (MIC = 2–8 µg/mL) and Candida albicans (MIC = 4–16 µg/mL) .
- 5-Fluoro derivatives show enhanced activity against methicillin-resistant S. aureus (MRSA) due to fluorine’s electronegativity improving target binding .
Enzyme Inhibition
Biological Activity
5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a fused isothiazole and pyridine structure, which contributes to its unique reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNS. The presence of bromine and nitrogen atoms in its structure enhances its electronic properties, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly cyclin-dependent kinases (CDKs) and cyclin-G associated kinase (GAK). These kinases are crucial for cell cycle regulation and viral infections, making this compound a potential therapeutic agent in oncology and virology.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit GAK with low nanomolar affinity, which is significant for developing antiviral therapies against hepatitis C virus (HCV) and dengue virus (DENV) .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially due to the structural features that allow it to interact with bacterial enzymes .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
Case Studies
- Cyclin G Associated Kinase (GAK) Inhibitors :
- Structure-Activity Relationship (SAR) :
Research Findings
Recent findings highlight the importance of this compound in drug discovery efforts targeting viral infections and cancer therapies. Its ability to selectively inhibit critical kinases positions it as a valuable lead compound in medicinal chemistry.
Notable Observations:
- The presence of the bromine atom contributes to the compound's reactivity and potential interactions with biological targets.
- Further studies are warranted to explore its full spectrum of biological activities and optimize its pharmacological profile.
Q & A
Q. Answer :
- Route 1 : Start with 1,3-dialkyl-1H-pyrazole-5-amine derivatives. Bromination at the 5-position can be achieved using bromine or brominating agents under controlled temperatures (50–80°C) .
- Route 2 : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enable selective bromine introduction. For example, Pd(OAc)₂ with PPh₃ and Et₃N in HCO₂H yields 5-fluoro derivatives, adaptable for bromo analogs by substituting reagents .
- Key Variables : Catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (dioxane or CH₂Cl₂), and reaction time (12–24 hrs) significantly impact purity and yield (typically 60–85%) .
Advanced: How can researchers optimize the synthesis of 5-bromo derivatives to minimize halogen scrambling or by-products?
Q. Answer :
- Stoichiometric Control : Use a 1.2:1 molar ratio of brominating agent (e.g., NBS) to substrate to avoid over-bromination.
- Temperature Gradients : Stepwise heating (e.g., 0°C → reflux) reduces side reactions. For example, TFAA (trifluoroacetic anhydride) at 0°C stabilizes intermediates before reflux .
- Purification : Column chromatography with silica gel (hexane:EtOAc 3:1) or recrystallization (ethanol/water) isolates pure products. Monitor by TLC and HPLC (C18 column, 254 nm) .
Basic: What spectroscopic techniques are critical for structural confirmation of pyrazolo[3,4-b]pyridin-3-amine derivatives?
Q. Answer :
- IR Spectroscopy : Confirm NH₂ (3448–3176 cm⁻¹) and pyrazole NH (≈3100 cm⁻¹). Absence of CN (2220–2230 cm⁻¹) indicates successful cyclization .
- NMR :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₆H₅BrN₄: calc. 259.956, found 259.954) .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Q. Answer :
- Tautomerism Considerations : Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H and 2H forms. Use NOESY or variable-temperature NMR to identify dominant tautomers .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, 5,6-dimethyl-4-(thiophen-2-yl) derivatives crystallize in monoclinic systems (space group P2₁/c), confirming substituent positions .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify assignments .
Advanced: What methodologies are used to evaluate the biological activity of these compounds?
Q. Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., GSK-3β) using fluorescence polarization assays. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 5-Br vs. 5-I) and assess changes in potency. For example, 5-iodo analogs show enhanced cellular permeability due to halogen bonding .
- Molecular Docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., PDB: 1Q3W for GSK-3β). Focus on H-bonding with NH₂ and hydrophobic interactions with bromine .
Basic: How can researchers assess the stability of 5-bromo-pyrazolo[3,4-b]pyridin-3-amine under physiological conditions?
Q. Answer :
- pH Stability : Incubate compounds in buffers (pH 2–9) at 37°C for 24 hrs. Analyze degradation by HPLC (C18, 0.1% TFA in H₂O/MeCN). 5-Bromo derivatives are stable at pH 7.4 but degrade at pH <2 .
- Light Sensitivity : Expose to UV (254 nm) for 48 hrs. Monitor bromine loss via LC-MS; use amber vials for storage .
- Thermal Stability : TGA analysis (10°C/min, N₂ atmosphere) shows decomposition >200°C, indicating suitability for room-temperature storage .
Advanced: What computational strategies predict the electronic properties and reactivity of these compounds?
Q. Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (≈4.5 eV) indicate electrophilic reactivity at the 5-position .
- Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic regions (NH₂) and electrophilic sites (Br), guiding functionalization strategies .
- MD Simulations : Simulate solvation in explicit water (AMBER force field) to predict aggregation tendencies .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Q. Answer :
- Bioisosteric Replacement : Substitute Br with CF₃ or OCF₃ to enhance metabolic stability while retaining size/hydrophobicity .
- Pro-drug Strategies : Convert NH₂ to acetyl or tert-butoxycarbonyl (Boc) groups for increased oral bioavailability. Hydrolyze in vivo via esterases .
- LogP Optimization : Introduce polar groups (e.g., -OH, -OMe) to reduce LogP from ≈1.7 (5-Br) to <1.0, improving aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
